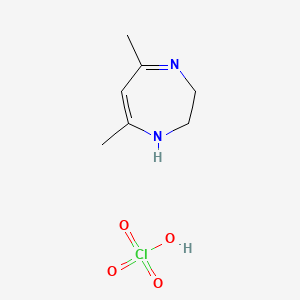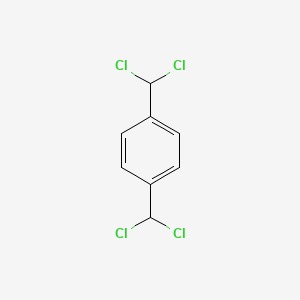
2-Ethoxyethyl chloroformate
概要
説明
2-Ethoxyethyl chloroformate is a chloroformate compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 . It is used as an initiator in the synthesis of polymers .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyridine in tetrahydrofuran. It has also been used in the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .Chemical Reactions Analysis
Chloroformates, including this compound, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.1341 and a refractive index of 1.4169 .科学的研究の応用
Polymerization Initiator
2-Ethoxyethyl chloroformate is utilized in the polymerization of various substances. For instance, polyfunctional chloroformates have been used for the polymerization of 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline, leading to the creation of three-arm star polymers of 2-oxazolines (Dworak & Schulz, 1991).
Synthesis of Compounds with Antimicrobial Properties
Ethyl chloroformate/DMF mixture, related to this compound, is used as a reagent in synthesizing thiazolo[5,4-d]pyrimidines, which have shown molluscicidal properties and potential activity against schistosomiasis (El-bayouki & Basyouni, 1988).
Role in Oxidation Reactions
In a study exploring the oxidation products of α-tocopherol, a reaction involving α-tocopherol and t-butyl hydroperoxide in chloroform led to the formation of various compounds, suggesting the involvement of chloroformate-related reactions in complex oxidation processes (Suarna & Southwell-keely, 1988).
Biologically Active Polymers
Ethyl chloroformate has been used to create insoluble antigen and antibody derivatives, indicating its potential in developing biologically active polymers for specific immunoadsorbent properties (Avrameas & Ternynck, 1967).
Chemical Intermediate in Polymerization
This compound serves as an intermediate in synthesizing bis-(2-ethylhexyl) peroxydicarbonate (EHP), a highly active polymerization initiator, demonstrating its role in complex chemical syntheses (Qingxiang, 2010).
Facilitating Organic Synthesis
The compound is involved in the treatment of quinoline 1-oxide to form various derivatives, showcasing its utility in facilitating complex organic syntheses (Hamana, Hayashida & Honda, 1990).
作用機序
Target of Action
2-Ethoxyethyl chloroformate is primarily used as an initiator in the synthesis of polymers . Its primary targets are the monomers that are to be polymerized. It interacts with these monomers, facilitating their combination into long chains or networks, thus forming polymers .
Mode of Action
The compound acts by converting to the corresponding alcohol and acid chloride . This conversion simplifies the polymerization process, allowing the monomers to link together more easily and form polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization process, which involves a series of reactions leading to the formation of polymers .
Result of Action
The primary result of the action of this compound is the formation of polymers . These polymers can have a wide range of properties and uses, depending on the specific monomers used and the conditions under which the polymerization process is carried out .
Safety and Hazards
将来の方向性
2-Ethoxyethyl chloroformate is used as an initiator in the synthesis of polymers . It simplifies the polymerization process by converting to the corresponding alcohol and acid chloride . Its future directions may involve further exploration of its use in polymer synthesis and other chemical reactions.
生化学分析
Biochemical Properties
2-Ethoxyethyl chloroformate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It reacts with amino groups in proteins and peptides to form carbamate derivatives, which can alter the function and activity of these biomolecules. This compound interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor by carbamylating the serine residue in the active site. This interaction prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through carbamylation. This modification can lead to changes in gene expression and cellular metabolism. For instance, the carbamylation of transcription factors can alter their ability to bind DNA, thereby affecting the transcription of target genes. Additionally, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with amino groups in proteins, leading to the formation of stable carbamate derivatives. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. For example, the inhibition of acetylcholinesterase by this compound involves the carbamylation of the serine residue in the enzyme’s active site, preventing the hydrolysis of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. In vitro studies have shown that the stability of this compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. Animal studies have shown that high doses of this compound can lead to symptoms such as convulsions, respiratory distress, and liver damage. The threshold for these toxic effects depends on factors such as the route of administration and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the detoxification of xenobiotics. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the ethoxyethyl group to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The metabolism of this compound can also affect metabolic flux and the levels of metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its lipophilic nature and can be transported by binding to carrier proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles. Its distribution within tissues can be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. For example, it can target the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function within the cell .
特性
IUPAC Name |
2-ethoxyethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGFNOISJEFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211887 | |
| Record name | 2-Ethoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-64-8 | |
| Record name | 2-Ethoxyethyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical reaction that 2-Ethoxyethyl Chloroformate undergoes according to the research?
A1: The research abstract states that this compound undergoes a rearrangement reaction, similar to ω-alkoxyalkyl-carbamoyl chlorides. [] This rearrangement results in the formation of 2-chloroethyl ethyl carbonate. [] This specific reaction suggests a potential pathway for the synthesis of carbonates from chloroformate derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

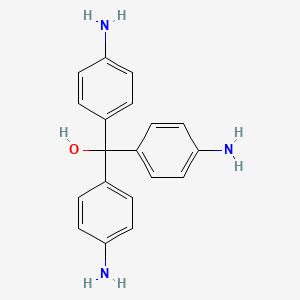

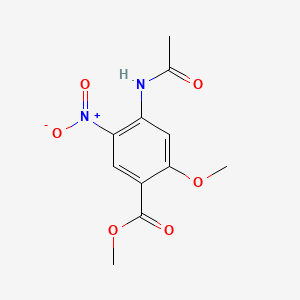

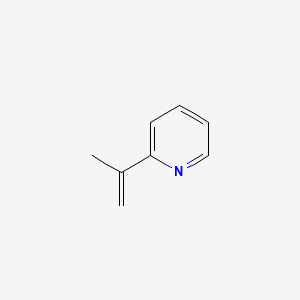

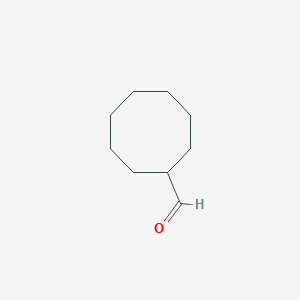
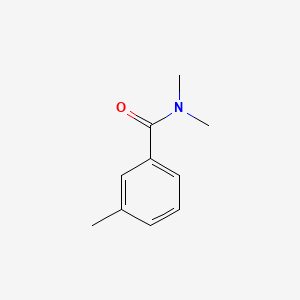

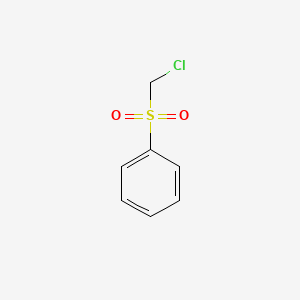
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)
